![molecular formula C11H12O3 B3340126 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 25435-10-3](/img/structure/B3340126.png)
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the empirical formula C11H12O3 . It has a molecular weight of 192.21 . The compound is typically available in solid form .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can be represented by the SMILES stringOC(C1=CC2=C(C=C1O)CCCC2)=O
. This indicates that the compound contains a carboxylic acid group (-COOH) and two hydroxyl groups (-OH) attached to a tetrahydronaphthalene ring. Physical And Chemical Properties Analysis
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a solid compound . Its molecular weight is 192.21 . The InChI key for this compound isWFOLEQGOHRSJHA-UHFFFAOYSA-N
.
Scientific Research Applications
Chemical Properties
“3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid” is a unique chemical compound with the empirical formula C11H12O3 and a molecular weight of 192.21 . It is a solid substance .
Neuroprotective Properties
Research has shown that compounds similar to “3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid” have neuroprotective properties . These compounds have been synthesized as new multifunctional neuroprotectors . They have shown strong neuroprotection against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes .
Vasorelaxation Induction
Some studies suggest that compounds similar to “3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid” can induce vasorelaxation . This effect involves NO/sGC/cGMP and prostacyclin pathways, calcium and potassium channels, and muscarinic and beta-adrenergic receptors .
Antioxidant Activity
Compounds similar to “3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid” have been found to have antioxidant activity . They are more active than tertiary butylhydroquinone in chicken and pork fats and corn, peanut, sunflower, and safflower oils in thin layer tests .
Molecular Dynamics Investigation
“3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid” and similar compounds have been the subject of molecular dynamics investigations . These studies provide insights into the behavior of these compounds at the molecular level .
properties
IUPAC Name |
3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h5-6,12H,1-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOLEQGOHRSJHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
CAS RN |
25435-10-3 | |
Record name | 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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